氯二甲醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chlordimethylather, also known as CDA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a small molecule that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the laboratory.

科学研究应用

杀虫剂作用机制

氯敌甲福,一种甲脒杀虫剂,已对其对昆虫胺调节机制的影响进行了研究。研究表明,氯敌甲福在体外抑制了蟑螂头部的单胺氧化酶 (MAO),并导致昆虫中血清素和去甲肾上腺素等 MAO 底物的积累。这一发现对于理解氯敌甲福作为杀虫剂的作用方式具有重要意义(Beeman 和 Matsumura,1974)。

内分泌系统影响

一项研究调查了氯敌甲福对雄性大鼠下丘脑-垂体-睾丸轴的影响。研究发现,急性接触氯敌甲福会导致血清促性腺激素和睾酮水平发生变化,表明干扰了丘脑 α-肾上腺素能活性(Goldman 等人,1990)。

药物代谢

研究了氯敌甲福对大鼠和小鼠肝脏药物代谢酶的影响。研究表明,氯敌甲福处理诱导了几种酶的活性,因所研究的活性、动物性别和物种而异。这表明氯敌甲福与哺乳动物的药物代谢之间存在复杂的相互作用(Bentley 等人,1985)。

行为影响

已经进行研究以确定氯敌甲福对小鼠的行为影响。一项这样的研究发现,高剂量的氯敌甲福会降低小鼠的某些类型的活动并产生条件性口味厌恶,表明可能对动物行为产生影响(Landauer 等人,1984)。

体温调节作用

评估氯敌甲福对大鼠体温调节系统影响的研究发现,在某些环境条件下,它会导致体温过低并降低耗氧量。这意味着氯敌甲福可以影响哺乳动物的体温调节(Gordon 和 Watkinson,1988)。

作用机制

Target of Action

Chlordimethylather, also known as Chloromethyl methyl ether (CMME), is a chloroalkyl ether . It is primarily used as an alkylating agent in organic synthesis . The primary targets of Chlordimethylather are aromatic compounds . It is used for introducing the methoxymethyl ether (MOM) protecting group .

Mode of Action

Chlordimethylather interacts with its targets (aromatic compounds) through a process known as chloromethylation . This process involves the reaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by zinc chloride or other Lewis acids, to form chloromethyl arenes . The reaction is performed under acidic conditions and with a ZnCl2 catalyst .

Biochemical Pathways

It is known that the compound plays a role in the chloromethylation of aromatic compounds . This process can lead to the formation of a variety of fine or special chemicals, polymers, and pharmaceuticals .

Pharmacokinetics

It is known that the compound is highly volatile . It is soluble in alcohol and diethylether . The compound’s volatility and solubility may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of Chlordimethylather’s action is the formation of chloromethyl derivatives . These derivatives can be transformed into a variety of fine or special chemicals, polymers, and pharmaceuticals . It should be noted that the compound is considered hazardous and can cause irritation and burns upon contact with skin and eyes .

Action Environment

The action of Chlordimethylather is influenced by environmental factors such as temperature and pH. The chloromethylation process, for instance, is performed under acidic conditions . Additionally, the compound’s volatility means that it can easily evaporate into the air, which could influence its stability and efficacy .

属性

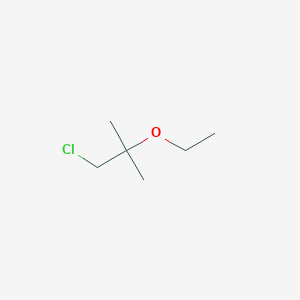

IUPAC Name |

1-chloro-2-ethoxy-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-4-8-6(2,3)5-7/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHUNBBGEYFEOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-ethoxy-2-methylpropane | |

Q & A

Q1: Can Chlordimethyläther be used to create new carbon-carbon bonds?

A1: Yes, research indicates that Chlordimethyläther can react with Acetylene in the presence of Aluminiumchlorid to form new compounds. The primary products of this reaction are Methyl-[3-chlor-allyl]-ather (I) and 1.3-Dichlorpropen-(1) (II). Interestingly, the ratio of these products can be influenced by reaction conditions. []

Q2: How do temperature, reaction time, and the presence of Hydrogen chloride affect the reaction of Chlordimethyläther with Acetylene?

A2: [] found that higher temperatures, longer reaction times, and the presence of Hydrogen chloride favor the formation of 1.3-Dichlorpropen-(1) (II). This suggests that 1.3-Dichlorpropen-(1) may be formed through a subsequent reaction of Aluminiumchlorid with the initially formed Methyl-[3-chlor-allyl]-ather (I).

Q3: Can Chlordimethyläther be used in polymer chemistry?

A3: Yes, Chlordimethyläther has shown potential as a cocatalyst in cationic polymerization reactions. Research suggests its effectiveness in combination with Triethylaluminium and water for polymerizing monomers like Styrene, Vinyl ether, and α-Methylstyrene. [] The proposed mechanism involves Triethylaluminium acting as a Lewis acid and forming a carbonium ion complex with Chlordimethyläther, which initiates polymerization. []

Q4: Are there other applications of Chlordimethyläther in polymer chemistry?

A4: Chlordimethyläther is also involved in stabilizing Polyoxymethylene diols against thermal and alkaline degradation. [] suggests that reacting Polyoxymethylene diols with an epoxide like Propylene oxide and an organic halogen compound like Chlordimethyläther leads to the formation of ether end groups, enhancing the polymer's stability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2943166.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2943181.png)